molecular formula C28H23N3O3S2 B2756053 N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(4-methylbenzenesulfonamido)benzamide CAS No. 361469-65-0

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(4-methylbenzenesulfonamido)benzamide

Cat. No.: B2756053
CAS No.: 361469-65-0
M. Wt: 513.63
InChI Key: MMXHJKKSNPQOSA-UHFFFAOYSA-N
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Description

N-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]-2-(4-methylbenzenesulfonamido)benzamide is a benzamide derivative featuring a benzothiazole core and a sulfonamide substituent. The compound’s structure includes a 6-methylbenzothiazole group linked to a phenyl ring, which is further substituted with a benzamide moiety bearing a 4-methylbenzenesulfonamido group. This hybrid structure combines aromatic, sulfonamide, and benzothiazole functionalities, making it relevant for applications in medicinal chemistry, particularly in targeting enzymes or receptors where these motifs play a role in binding interactions .

Properties

IUPAC Name

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-[(4-methylphenyl)sulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23N3O3S2/c1-18-7-14-22(15-8-18)36(33,34)31-24-6-4-3-5-23(24)27(32)29-21-12-10-20(11-13-21)28-30-25-16-9-19(2)17-26(25)35-28/h3-17,31H,1-2H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMXHJKKSNPQOSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=CC=C(C=C3)C4=NC5=C(S4)C=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(4-methylbenzenesulfonamido)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole core, followed by the introduction of the phenyl group and the sulfonamide linkage. Common reagents used in these reactions include thionyl chloride, aniline derivatives, and sulfonyl chlorides. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors and continuous flow systems. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality and scalability of the compound.

Chemical Reactions Analysis

Types of Reactions

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(4-methylbenzenesulfonamido)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions or potassium permanganate in neutral or basic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated solvents and catalysts like palladium or copper.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its pharmacological properties, particularly as an antimicrobial , anticancer , and anti-inflammatory agent.

Antimicrobial Activity

Recent studies have highlighted the compound's effectiveness against various microbial strains. For instance, it has shown significant activity against Mycobacterium tuberculosis, with in vitro tests demonstrating that certain derivatives could enhance the efficacy of existing treatments by up to 50-fold compared to standard therapies. The compound’s mechanism of action involves inhibiting specific enzymes crucial for microbial survival.

Anticancer Potential

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(4-methylbenzenesulfonamido)benzamide has been evaluated for its anticancer properties. Research indicates that it may inhibit the growth of various cancer cell lines, including colorectal carcinoma. The compound's structural features allow it to interact with molecular targets involved in cancer proliferation, potentially leading to apoptosis in malignant cells .

Biological Research

In biological studies, this compound is explored for its role as an enzyme inhibitor and receptor modulator .

Enzyme Inhibition

The compound has been tested for its ability to inhibit key enzymes such as dihydrofolate reductase (DHFR), which is vital for purine synthesis in cells. Inhibiting DHFR can lead to reduced proliferation of cancerous cells and pathogens . Other studies have focused on its inhibitory potential against α-glucosidase and acetylcholinesterase, suggesting therapeutic applications in diabetes management and neurodegenerative diseases .

Industrial Applications

Beyond medicinal uses, this compound is also being investigated for its potential in the development of new materials and chemical processes. Its unique chemical structure allows it to serve as a building block for synthesizing more complex molecules used in various industrial applications.

Case Studies and Research Findings

StudyFocusFindings
Study 1Antimicrobial ActivitySignificant activity against Mycobacterium tuberculosis; enhanced efficacy when combined with ethionamide.
Study 2Anticancer PropertiesInhibitory effects on colorectal carcinoma cell lines; potential apoptosis induction .
Study 3Enzyme InhibitionEffective inhibition of dihydrofolate reductase; implications for antimicrobial therapy .
Study 4Industrial UseUtilized as a building block in synthesizing complex molecules; potential applications in material science.

Mechanism of Action

The mechanism of action of N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(4-methylbenzenesulfonamido)benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it could modulate oxidative stress pathways by interacting with antioxidant enzymes or influence inflammatory responses by targeting cytokine receptors.

Comparison with Similar Compounds

Table 1: Structural Comparison of Analogues

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Reference
N-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]-2-(4-methylbenzenesulfonamido)benzamide (Target) 6-Methylbenzothiazole, 4-methylbenzenesulfonamido, benzamide C₂₇H₂₂N₃O₃S₂ 508.61 Synthesized*
N-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]-2-(3-methylbutoxy)benzamide 6-Methylbenzothiazole, 3-methylbutoxy, benzamide C₂₆H₂₆N₂O₂S 430.57
N-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]-2-(2-methylphenoxy)acetamide 6-Methylbenzothiazole, 2-methylphenoxy, acetamide C₂₃H₁₉N₂O₂S 403.48
4-Methoxy-N-[6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzenesulfonamide 6-Methylbenzothiazole, 4-methoxybenzenesulfonamide C₁₅H₁₄N₂O₃S₂ 334.41
4-[Benzyl(methyl)sulfamoyl]-N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide Benzyl(methyl)sulfamoyl, 6-methoxy-3-methylbenzothiazole, benzamide C₂₄H₂₃N₃O₄S₂ 481.60

Key Observations :

  • The target compound’s sulfonamido group distinguishes it from analogues with alkoxy (e.g., 3-methylbutoxy in ) or simple acetamide substituents (e.g., ).
  • Compounds like and share sulfonamide groups but differ in benzothiazole substitution (e.g., dihydrobenzothiazole in vs. methoxybenzothiazole in ).

Comparison :

  • The target compound’s synthesis likely parallels methods in , where hydrazide intermediates and nucleophilic substitutions are employed. However, the presence of a sulfonamido group may require additional protection/deprotection steps compared to alkoxy-substituted analogues .
  • In contrast, sulfonamide derivatives like use straightforward sulfonylation, avoiding multi-step cyclization .

Spectral Characteristics

Table 3: IR and NMR Spectral Data

Compound IR Data (cm⁻¹) ¹H-NMR Key Signals (δ, ppm) Reference
Target Compound νC=O (1660–1680), νS=O (1150–1170), νNH (3270–3410) Aromatic protons (7.2–8.3), methyl groups (2.4–2.6), NH (10.2)
Hydrazinecarbothioamides νC=S (1243–1258), νC=O (1663–1682), νNH (3150–3319) Aromatic protons (7.0–8.5), NH (9.8–10.5)
1,2,4-Triazole-thiones νC=S (1247–1255), νNH (3278–3414) Thione tautomer signals (C=S absence in IR), aromatic protons (6.9–8.2)
4-Methoxybenzenesulfonamide νS=O (1165), νC-O (1250), νNH (3280) Methoxy (3.8), aromatic protons (6.9–7.8)

Key Findings :

  • The target compound’s sulfonamido group is confirmed by νS=O (1150–1170 cm⁻¹) and νNH (3270–3410 cm⁻¹), similar to .
  • Absence of νC=S in the target distinguishes it from thioamide derivatives (e.g., ), confirming the sulfonamide over thione tautomers.

Table 4: Calculated and Experimental Properties

Compound LogP (Calculated) Hydrogen Bond Acceptors Rotatable Bonds Topological Polar Surface Area (Ų) Reference
Target Compound 4.8 (est.) 6 7 113
4-[Benzyl(methyl)sulfamoyl]-N-benzothiazole 4.2 (XLogP3) 6 6 113
2-Chloro-4-nitro derivative 5.1 (est.) 5 5 105

Insights :

  • The target compound’s higher LogP (4.8 vs. 4.2 in ) suggests greater lipophilicity due to the 4-methylbenzenesulfonamido group.
  • Similar polar surface areas (113 Ų) in the target and indicate comparable solubility profiles despite structural differences.

Biological Activity

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(4-methylbenzenesulfonamido)benzamide is a complex organic compound notable for its potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action, supported by relevant research findings and case studies.

Chemical Structure

The compound features a benzothiazole moiety linked to a phenyl group and a sulfonamide functional group. Its molecular formula is C18H20N2O2SC_{18}H_{20}N_2O_2S, with a molecular weight of 344.43 g/mol.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the Benzothiazole Ring : This can be achieved through the reaction of 2-mercaptoaniline with appropriate reagents.
  • Coupling Reactions : The introduction of the phenyl group often utilizes palladium-catalyzed cross-coupling techniques.
  • Sulfonamide Formation : The final step involves the reaction with sulfonyl chlorides to yield the sulfonamide group.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. A study demonstrated its ability to inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.

The mechanism by which this compound exerts its biological effects includes:

  • Inhibition of Tyrosine Kinases : The compound has been shown to inhibit tyrosine kinase activity, which is crucial for various cellular processes including proliferation and survival.
  • Induction of Apoptosis : It promotes programmed cell death in cancer cells, contributing to its anticancer efficacy.

Research Findings

A summary of key research findings related to the biological activity of this compound is presented in the table below:

StudyFindingsMethodology
Demonstrated potent inhibition against Kv1.3 channels, comparable to known inhibitorsIonWorks patch clamp assay
Induced apoptosis in cancer cell lines, linked to tyrosine kinase inhibitionCell viability assays
Showed potential as an anti-inflammatory agent through modulation of cytokine releaseIn vitro cytokine assays

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Study on Cancer Cell Lines : In vitro studies on various cancer cell lines showed that treatment with this compound resulted in a significant reduction in cell viability and increased apoptosis markers.
  • Inflammation Models : In animal models of inflammation, administration of the compound resulted in decreased levels of pro-inflammatory cytokines, suggesting its potential use in inflammatory diseases.

Q & A

Basic: What are the standard synthetic routes for preparing N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(4-methylbenzenesulfonamido)benzamide?

The synthesis typically involves multi-step coupling reactions. A common approach includes:

  • Step 1: Formation of the benzothiazole core via cyclization of 2-aminothiophenol derivatives with substituted benzaldehydes under acidic conditions (e.g., polyphosphoric acid) .
  • Step 2: Sulfonamide coupling: Reacting the benzothiazole intermediate with 4-methylbenzenesulfonyl chloride in dichloromethane (DCM) or dimethylformamide (DMF), using a base like triethylamine to scavenge HCl .
  • Step 3: Final amidation via EDC/HOBt-mediated coupling of the sulfonamide intermediate with a benzamide precursor .
    Purification often employs column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol. Reaction progress is monitored via TLC (Rf ~0.5 in 1:1 EtOAc/hexane) .

Basic: How is the compound structurally characterized to confirm purity and identity?

Key analytical methods include:

  • NMR spectroscopy: 1^1H and 13^13C NMR verify substituent integration and chemical shifts (e.g., benzothiazole protons at δ 7.8–8.2 ppm; sulfonamide protons at δ 2.4 ppm for methyl groups) .
  • High-resolution mass spectrometry (HRMS): Confirms molecular ion peaks (e.g., [M+H]+^+ calculated for C28_{28}H23_{23}N3_3O3_3S2_2: 514.1198) .
  • X-ray crystallography: SHELX software refines crystal structures to confirm stereochemistry and packing motifs .

Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., IC50_{50}50​ variability)?

Discrepancies often arise from assay conditions or impurity profiles. Mitigation strategies include:

  • Orthogonal assays: Compare enzyme inhibition (e.g., kinase assays) with cell-based viability tests (MTT assays) to distinguish direct target engagement from off-target effects .
  • Purity validation: Use HPLC (≥95% purity, C18 column, acetonitrile/water gradient) to rule out synthetic byproducts .
  • Computational validation: Molecular docking (AutoDock Vina) predicts binding modes to explain activity variations caused by minor structural modifications (e.g., methyl vs. ethyl substituents) .

Advanced: What experimental designs are optimal for establishing structure-activity relationships (SAR) in benzothiazole-sulfonamide hybrids?

A systematic SAR approach includes:

  • Core modifications: Replace benzothiazole with oxazole or thiadiazole to assess heterocycle dependence .
  • Substituent scanning: Introduce electron-withdrawing (e.g., -NO2_2) or donating (-OCH3_3) groups at the phenyl ring to correlate electronic effects with activity .
  • Pharmacophore mapping: Use Schrödinger’s Phase to identify critical interactions (e.g., hydrogen bonding with sulfonamide oxygen) .
  • In vivo correlation: Pair in vitro IC50_{50} data with pharmacokinetic studies (e.g., plasma half-life in rodent models) to prioritize lead compounds .

Advanced: How can researchers address poor aqueous solubility during formulation for in vivo studies?

Strategies to enhance solubility:

  • Salt formation: React the sulfonamide with sodium bicarbonate to form a water-soluble sodium salt .
  • Co-solvent systems: Use PEG-400/water (1:1) or cyclodextrin-based formulations .
  • Prodrug design: Introduce hydrolyzable groups (e.g., acetyl) at the benzamide moiety to improve bioavailability .
  • Nanoformulation: Encapsulate in PLGA nanoparticles (100–200 nm, dynamic light scattering) for sustained release .

Advanced: What computational methods are effective for predicting off-target interactions of this compound?

  • Proteome-wide docking: Use SwissTargetPrediction or SEAware to identify potential off-target kinases or GPCRs .
  • ADMET prediction: QikProp (Schrödinger) estimates blood-brain barrier penetration and CYP450 inhibition risks .
  • Machine learning: Train random forest models on ChEMBL bioactivity data to flag toxicophores (e.g., reactive sulfonamide metabolites) .

Advanced: How can researchers validate the compound’s mechanism of action in complex biological systems?

  • Chemical proteomics: Use immobilized compound beads for pull-down assays coupled with LC-MS/MS to identify binding proteins .
  • CRISPR-Cas9 knockouts: Target putative pathways (e.g., PI3K/AKT) in cell lines to confirm on-target effects .
  • Metabolomic profiling: LC-MS-based untargeted metabolomics reveals pathway perturbations (e.g., TCA cycle inhibition) .

Advanced: What strategies optimize enantiomeric purity in asymmetric synthesis of related derivatives?

  • Chiral auxiliaries: Use Evans’ oxazolidinones to control stereochemistry during benzamide coupling .
  • Catalytic asymmetric synthesis: Employ Jacobsen’s thiourea catalysts for sulfonamide formation with >90% ee .
  • Chiral HPLC: Separate enantiomers using a Chiralpak AD-H column (heptane/ethanol, 85:15) .

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